molecular formula C22H15N3O6 B6028788 N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-4-methoxy-3-nitrobenzamide

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-4-methoxy-3-nitrobenzamide

Numéro de catalogue B6028788
Poids moléculaire: 417.4 g/mol
Clé InChI: FNQNJZJMLQGASZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-4-methoxy-3-nitrobenzamide, commonly known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the inhibition of tumor blood vessel growth, and the activation of immune cells. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages for use in lab experiments, including its potent anti-tumor activity and ability to enhance the effects of chemotherapy and radiation therapy. However, DMXAA also has some limitations, including its relatively short half-life and potential toxicity at high doses.

Orientations Futures

There are several future directions for research on DMXAA, including the development of more effective synthesis methods, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the anti-tumor effects of DMXAA. Additionally, further studies are needed to determine the optimal dosing and administration schedules for DMXAA, as well as its potential use in other diseases beyond cancer.

Méthodes De Synthèse

DMXAA can be synthesized using a variety of methods, including the reaction of 4-methoxy-3-nitrobenzoyl chloride with 2-aminobenzoic acid in the presence of a base, followed by the reaction of the resulting intermediate with phthalic anhydride and a reducing agent. Other methods involve the use of different starting materials and reaction conditions.

Applications De Recherche Scientifique

DMXAA has been the subject of extensive scientific research, particularly in the field of cancer treatment. Studies have shown that DMXAA has potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-5-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-31-19-10-7-13(11-18(19)25(29)30)20(26)23-14-8-9-16-17(12-14)22(28)24(21(16)27)15-5-3-2-4-6-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQNJZJMLQGASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.